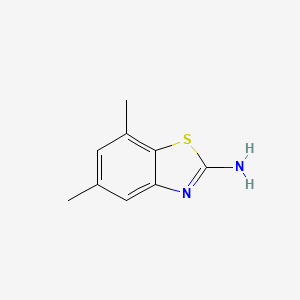

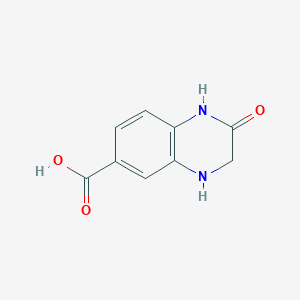

5,7-Dimethyl-1,3-benzothiazol-2-amine

説明

The compound 5,7-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. Benzothiazoles are known to exhibit activities such as central nervous system depressants, antispasmodics, antiulcer, antidermatosis, anti-inflammatories, and antihistaminics. They also have industrial applications and some derivatives have shown significant effects against cancer .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions and oxidative cyclization. For instance, the synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines, which are closely related to 5,7-Dimethyl-1,3-benzothiazol-2-amine, is reported through the condensation of 2-amino-3-methyl/5-methylbenzenethiols with compounds containing active methylene groups in dimethylsulfoxide. This process leads to the formation of intermediate enaminoketones, which then cyclize to form the desired benzothiazine derivatives . Another related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The title compound from paper exhibits an intramolecular C—H⋯S hydrogen bond, resulting in the formation of a planar five-membered ring. This structural feature is common in benzothiazole derivatives and contributes to their chemical stability and reactivity .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including substitutions and condensations. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, the chlorine atom at the 5-position of the benzoquinone ring is substituted by an amino group in the presence of primary and secondary amines . These reactions are crucial for the modification of the benzothiazole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are important for their biological activity and solubility. The pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation (on the nitrogen at the imidazole ring) and between 3.02 and 4.72 for the second protonation (on the nitrogen at the benzothiazole ring) . These values are indicative of the acidic or basic nature of the compounds and can influence their pharmacokinetic properties.

科学的研究の応用

-

n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

-

Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

-

Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

-

n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

-

Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

-

Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

特性

IUPAC Name |

5,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWHGBCJISNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365975 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-1,3-benzothiazol-2-amine | |

CAS RN |

73351-87-8 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)